1,1'-(Ethane-1,2-diyl)bis(4-ethynylbenzene)
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Overview
Description
1,1’-(Ethane-1,2-diyl)bis(4-ethynylbenzene) is an organic compound with a unique structure that includes ethane and ethynylbenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,2-diyl)bis(4-ethynylbenzene) typically involves the coupling of ethane-1,2-diyl groups with 4-ethynylbenzene. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Ethane-1,2-diyl)bis(4-ethynylbenzene) can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The ethynyl groups can be reduced to form ethane derivatives.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of ethane derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
1,1’-(Ethane-1,2-diyl)bis(4-ethynylbenzene) has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and advanced materials with unique electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(4-ethynylbenzene) depends on its specific application. In materials science, its electronic properties are exploited, while in organic synthesis, its reactivity towards various reagents is utilized. The ethynyl groups can participate in π-π interactions and conjugation, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
1,1’-(Ethane-1,2-diyl)bis(4-methylbenzene): Similar structure but with methyl groups instead of ethynyl groups.
1,1’-(Ethane-1,2-diyl)bis(4-chlorobenzene): Similar structure but with chlorine atoms instead of ethynyl groups.
Uniqueness
1,1’-(Ethane-1,2-diyl)bis(4-ethynylbenzene) is unique due to the presence of ethynyl groups, which impart distinct electronic properties and reactivity compared to its analogs with different substituents .
Properties
CAS No. |
6128-15-0 |
---|---|
Molecular Formula |
C18H14 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
1-ethynyl-4-[2-(4-ethynylphenyl)ethyl]benzene |
InChI |
InChI=1S/C18H14/c1-3-15-5-9-17(10-6-15)13-14-18-11-7-16(4-2)8-12-18/h1-2,5-12H,13-14H2 |
InChI Key |
PCBCFLNMBWGFMK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)CCC2=CC=C(C=C2)C#C |
Origin of Product |
United States |
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